![molecular formula C14H14O3 B3025529 1-(2,6-Dimethoxynaphthalen-1-yl)ethanone CAS No. 86539-77-7](/img/structure/B3025529.png)
1-(2,6-Dimethoxynaphthalen-1-yl)ethanone
Overview
Description
1-(2,6-Dimethoxynaphthalen-1-yl)ethanone, also known as 1-Acetyl-2,6-dimethoxynaphthalene, is a chemical compound with the molecular formula C14H14O3 . Its CAS number is 86539-77-7 .
Molecular Structure Analysis
The molecular structure of 1-(2,6-Dimethoxynaphthalen-1-yl)ethanone consists of 14 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact mass is 230.09400 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2,6-Dimethoxynaphthalen-1-yl)ethanone are as follows :Unfortunately, the specific values for density, boiling point, melting point, and flash point are not available .
Scientific Research Applications
Synthesis and Characterization of Related Compounds : A study described the synthesis and characterization of a compound similar to 1-(2,6-Dimethoxynaphthalen-1-yl)ethanone, and explored its antimicrobial activities. This highlights the potential use of such compounds in developing antimicrobial agents (Sherekar, Padole, & Kakade, 2022).
Photochemical Reactivity : Another study examined the photochemical reactivity of a lignin model dimer closely related to 1-(2,6-Dimethoxynaphthalen-1-yl)ethanone. This research contributes to understanding the behavior of similar compounds under various conditions, which could be relevant in photochemical applications (Castellan et al., 1990).
Potential in Anti-Inflammatory and Antioxidant Applications : A novel series of compounds including derivatives of a compound similar to 1-(2,6-Dimethoxynaphthalen-1-yl)ethanone were synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. This suggests possible applications of related compounds in these areas (Bandgar et al., 2009).
Cancer Cell Line Cytotoxicity Studies : The cytotoxicity of a synthesized compound structurally similar to 1-(2,6-Dimethoxynaphthalen-1-yl)ethanone was evaluated against cancer cell lines. This research is indicative of the potential use of related compounds in cancer research (Govindhan et al., 2017).
Biological Activities of Chalcone Derivatives : A research work focused on synthesizing new chalcone derivatives, including compounds structurally related to 1-(2,6-Dimethoxynaphthalen-1-yl)ethanone, and evaluated their anti-inflammatory activities. This indicates the potential medicinal applications of similar compounds (Rehman, Saini, & Kumar, 2022).
Safety And Hazards
properties
IUPAC Name |
1-(2,6-dimethoxynaphthalen-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(15)14-12-6-5-11(16-2)8-10(12)4-7-13(14)17-3/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJQPCGQBADQGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethoxynaphthalen-1-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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